

Application Notes and Protocols: High-Throughput Screening of AChE-IN-59

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Compound of Interest

Compound Name: AChE-IN-59

Cat. No.: B12372588

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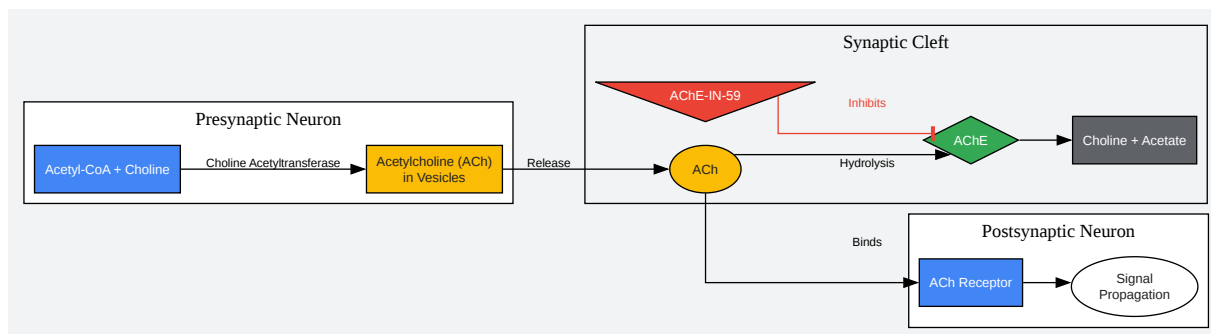
Introduction

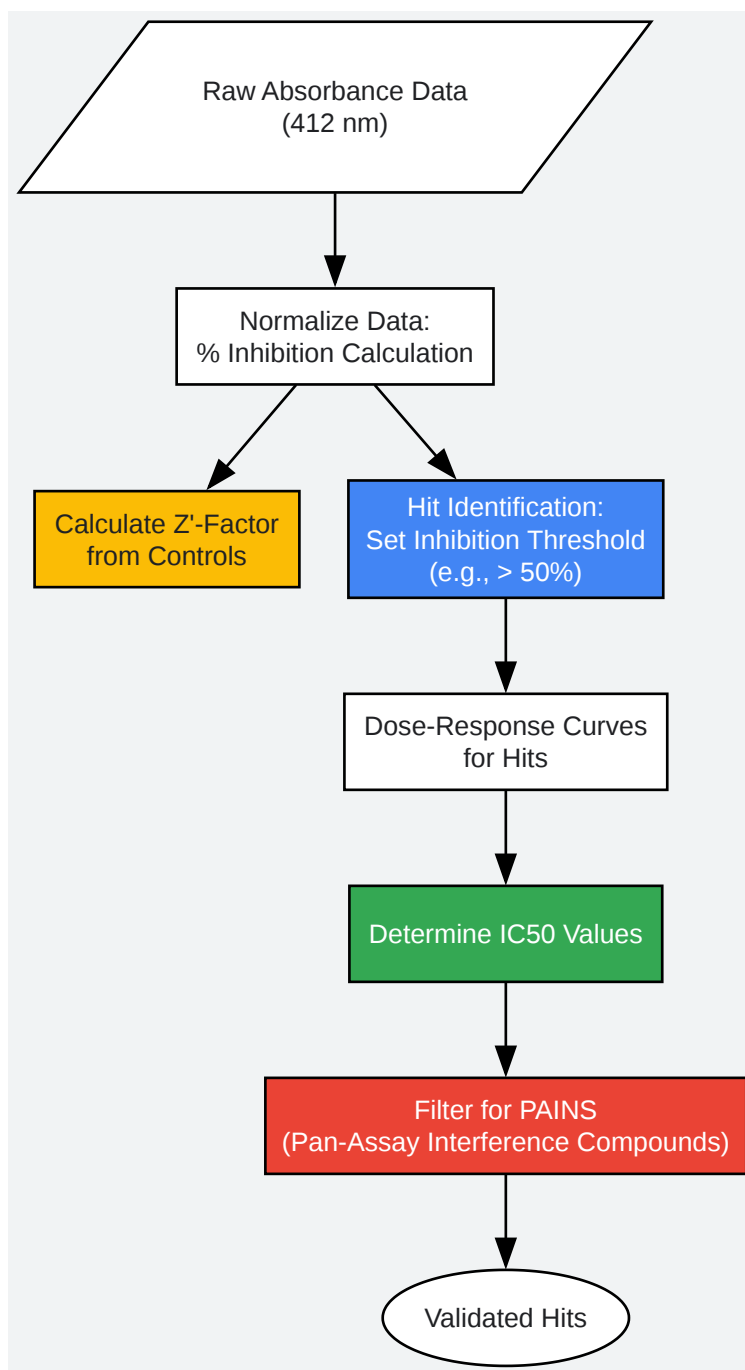
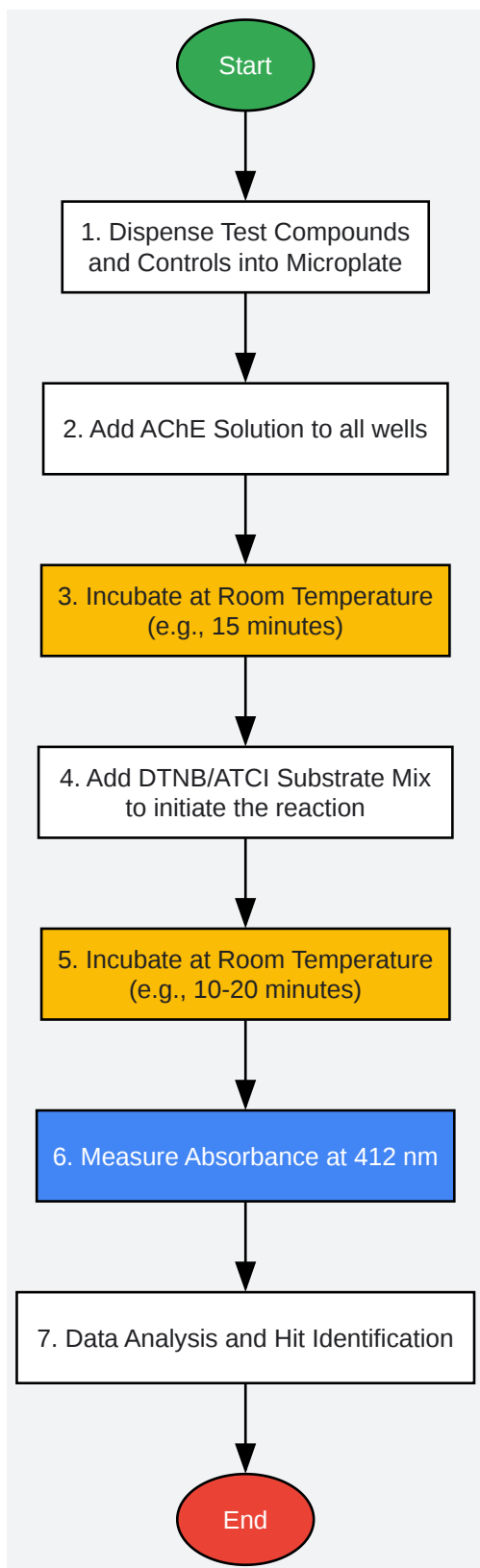
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2][3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2][3] This mechanism is a key therapeutic target for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][4] High-throughput screening (HTS) plays a pivotal role in the discovery of novel AChE inhibitors from large compound libraries.[1][5][6] These application notes provide a detailed protocol for the use of a potent, selective, and hypothetical acetylcholinesterase inhibitor, **AChE-IN-59**, in a high-throughput screening setting. The included methodologies and data serve as a guide for researchers aiming to identify and characterize new AChE inhibitors.

Mechanism of Action of Acetylcholinesterase and its Inhibition

Acetylcholine, a neurotransmitter, is released from the presynaptic neuron into the synaptic cleft and binds to its receptors on the postsynaptic neuron, propagating a nerve impulse. To terminate this signal, AChE, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate.[3] AChE inhibitors block the active site of the enzyme, preventing the

breakdown of acetylcholine. This leads to an increased concentration and prolonged availability of acetylcholine in the synapse, enhancing cholinergic transmission.





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